(4-methylcyclohexyl)hydrazine hydrochloride, Mixture of diastereomers
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Overview
Description
(4-Methylcyclohexyl)hydrazine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H16ClN2. This compound is characterized by the presence of a hydrazine group attached to a 4-methylcyclohexyl ring, and it exists as a mixture of different stereoisomers. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methylcyclohexyl)hydrazine hydrochloride typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate. The reaction proceeds under acidic conditions to form the hydrazone intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
Formation of Hydrazone:
Formation of Hydrochloride Salt:
Industrial Production Methods: In an industrial setting, the production of (4-methylcyclohexyl)hydrazine hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: (4-Methylcyclohexyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 4-methylcyclohexylamine.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (4-methylcyclohexyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Cyclohexylhydrazine Hydrochloride: Similar structure but lacks the methyl group.
Phenylhydrazine Hydrochloride: Contains a phenyl group instead of a cyclohexyl ring.
Methylhydrazine Hydrochloride: Contains a methyl group attached directly to the hydrazine.
Uniqueness: (4-Methylcyclohexyl)hydrazine hydrochloride is unique due to the presence of the 4-methylcyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
553672-34-7 |
---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.7 |
Purity |
85 |
Origin of Product |
United States |
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